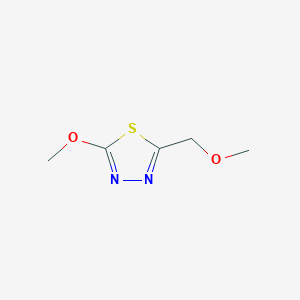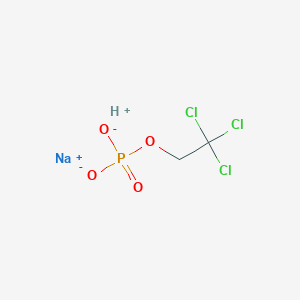
2-Cyano-4-fluorobenzoylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-4-fluorobenzoylchloride is an organic compound with the molecular formula C8H3ClFNO. It is a white to yellow solid and is known for its use in various chemical reactions and applications. This compound is characterized by the presence of a cyano group (-CN) and a fluorine atom attached to a benzoyl chloride moiety, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyano-4-fluorobenzoylchloride can be synthesized through several methods. One common method involves the reaction of 2-cyano-4-fluorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C8H4FNO2+SOCl2→C8H3ClFNO+SO2+HCl
This method is efficient and yields a high purity product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-fluorobenzoylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The cyano group can undergo addition reactions with nucleophiles, leading to the formation of various derivatives.
Hydrolysis: The compound can be hydrolyzed to form 2-cyano-4-fluorobenzoic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as palladium or copper may be used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting this compound with an amine can yield an amide derivative, while hydrolysis will produce the corresponding carboxylic acid .
Scientific Research Applications
2-Cyano-4-fluorobenzoylchloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules and as a building block in medicinal chemistry.
Medicine: It plays a role in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-cyano-4-fluorobenzoylchloride involves its reactivity towards nucleophiles and electrophiles. The cyano group and the fluorine atom influence the compound’s electronic properties, making it a reactive intermediate. The molecular targets and pathways involved depend on the specific reactions and applications, such as the formation of amides, esters, or other derivatives .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-4-chlorobenzoylchloride: Similar structure but with a chlorine atom instead of fluorine.
2-Cyano-4-methylbenzoylchloride: Contains a methyl group instead of fluorine.
2-Cyano-4-nitrobenzoylchloride: Contains a nitro group instead of fluorine.
Uniqueness
2-Cyano-4-fluorobenzoylchloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds where fluorine’s influence on reactivity and stability is desired .
Properties
Molecular Formula |
C8H3ClFNO |
|---|---|
Molecular Weight |
183.56 g/mol |
IUPAC Name |
2-cyano-4-fluorobenzoyl chloride |
InChI |
InChI=1S/C8H3ClFNO/c9-8(12)7-2-1-6(10)3-5(7)4-11/h1-3H |
InChI Key |
UQDOYPHQMTWHCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13124542.png)
![3-Chloro-2-{[(e)-(2,4-dichlorophenyl)methylidene]amino}-9h-fluoren-9-one](/img/structure/B13124543.png)
![2-Bromo-6-(trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B13124554.png)


![N,N-Diethyl-[2,2'-bithiophen]-5-amine](/img/structure/B13124578.png)

![1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione](/img/structure/B13124587.png)



![7-Cyclopropyl-5-ethylthieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B13124605.png)


